molecular formula C21H16FN7O3 B2568692 6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207057-92-8

6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2568692
CAS No.: 1207057-92-8
M. Wt: 433.403
InChI Key: XWPUXVBYEFZQJM-UHFFFAOYSA-N
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Description

6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidinone core fused with a 1,2,4-oxadiazole moiety. Its structure includes two key substituents: a 4-fluorophenyl group on the oxadiazole ring and a 3-methoxybenzyl group on the triazole ring.

Properties

IUPAC Name

6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O3/c1-31-16-4-2-3-13(9-16)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)14-5-7-15(22)8-6-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPUXVBYEFZQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of structural motifs including:

  • Oxadiazole ring : Known for its biological activity.
  • Triazole and pyrimidine cores : Contributing to its pharmacological properties.
  • Fluorophenyl and methoxybenzyl substituents : Enhancing lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxadiazole and triazole components may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : The compound may bind to receptors influencing cellular signaling pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance:

  • Cell Proliferation Inhibition : Compounds with oxadiazole moieties have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.12 to 2.78 µM .
  • Mechanism of Action : Studies indicate that these compounds can induce apoptosis through caspase activation and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Broad-Spectrum Activity : Similar oxadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Mechanisms : The proposed mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AnticancerMCF-70.48 - 2.78
HCT-1160.19 - 5.13
AntimicrobialS. aureus2
E. coli7

Case Studies

  • In Vitro Studies on MCF-7 Cells :
    • A study demonstrated that derivatives similar to this compound significantly increased p53 expression and caspase-3 cleavage, leading to enhanced apoptotic activity .
  • Antimicrobial Efficacy Against S. aureus :
    • A derivative exhibited an MIC comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the triazolo and oxadiazole frameworks. The compound under discussion has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of 1,2,4-oxadiazoles have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant activity against breast cancer (MCF-7) and lung cancer cells .

Antimicrobial Properties

Compounds featuring the oxadiazole structure have been noted for their antimicrobial activity. The incorporation of the 4-fluorophenyl group enhances the interaction with bacterial targets, leading to increased efficacy against pathogenic bacteria. Studies indicate that similar compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various research articles. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The specific compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:

  • Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazines and carboxylic acids.
  • Triazole Formation : Utilizing azides and alkynes in a click chemistry approach allows for efficient formation of triazole structures.

The following table summarizes some synthetic methodologies relevant to this compound:

StepReaction TypeKey ReagentsOutcome
1CyclizationHydrazine + AcidFormation of oxadiazole
2Click ChemistryAzide + AlkyneFormation of triazole
3AlkylationAlkyl Halide + BaseIntroduction of methoxybenzyl group

Case Study: Anticancer Evaluation

In a recent study assessing the anticancer activity of similar compounds, researchers synthesized a series of triazolo[4,5-d]pyrimidine derivatives and evaluated their cytotoxicity using MTT assays. The results indicated that some derivatives exhibited IC50 values below 10 µg/mL against MCF-7 cells, suggesting strong anticancer potential .

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of oxadiazole derivatives against various pathogens. Compounds were tested using disc diffusion methods, revealing that certain derivatives had zones of inhibition comparable to standard antibiotics .

Comparison with Similar Compounds

Key Research Findings

  • Coplanarity and Conjugation: The triazolo-pyrimidinone core’s planarity (as in ) is crucial for maintaining π-orbital overlap, a feature retained in the target compound despite its oxadiazole-methyl spacer .
  • Drug-Likeness : SwissADME predictions () suggest the target compound adheres to Lipinski’s rule of five, with moderate bioavailability (TPSA: ~85 Ų) .

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